Z-Phe-OH

Description

Historical Trajectories and Seminal Contributions of N-Protected Amino Acids to Peptide Chemistry

The history of peptide synthesis is intrinsically linked to the development of methods for protecting reactive functional groups on amino acids. Early efforts in peptide synthesis involved the creation of N-protected dipeptides. fishersci.ie A pivotal advancement arrived with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932. nih.govnih.gov This marked the first successful implementation of a reversible Nα-protecting group for peptide synthesis, a discovery that was revolutionary as it effectively prevented racemization during carbamate (B1207046) formation. fishersci.ie The Bergmann-Zervas method utilizing the Cbz group became the standard practice in peptide chemistry for two decades, enabling the synthesis of peptides with reactive side chains. nih.gov While newer protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) were later developed and adopted, particularly with the advent of solid-phase peptide synthesis (SPPS) by Merrifield, the Cbz group's contribution was seminal in establishing the fundamental principles of controlled peptide synthesis. nih.govnih.gov

Fundamental Role of Z-Phe-OH as a Chiral Building Block in Modern Peptide Science

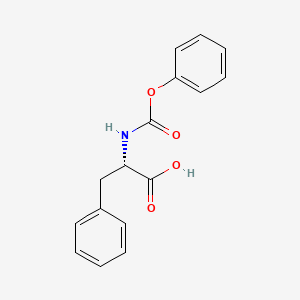

This compound functions as a fundamental chiral building block in modern peptide science. Its structure consists of the L-phenylalanine amino acid, which possesses a defined stereochemistry (S configuration at the alpha-carbon), and the benzyloxycarbonyl group attached to the alpha-amino group. sigmaaldrich.comfishersci.casigmaaldrich.comthermofisher.com This protecting group is essential in peptide synthesis as it prevents unwanted side reactions involving the amino group during the formation of peptide bonds. ontosight.aiontosight.ai The presence of the chiral L-phenylalanine moiety means that this compound itself is a chiral compound, and its use in synthesis allows for the incorporation of this specific stereochemistry into larger peptide chains. sigmaaldrich.comsigmaaldrich.comthermofisher.com

This compound is widely employed in both solution-phase and solid-phase peptide synthesis strategies. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The Cbz group can be selectively removed under mild conditions, such as hydrogenation or treatment with acid, to deprotect the amino terminus and allow for further peptide elongation. ontosight.ai This controlled protection and deprotection strategy is critical for the stepwise assembly of peptides with defined sequences and stereochemistry. The optical activity of this compound, typically measured as specific rotation, is a key property indicating its chiral purity. sigmaaldrich.comsigmaaldrich.comthermofisher.com

Overview of Multifaceted Research Paradigms Involving this compound and its Derivatives

This compound and its derivatives are involved in a range of research paradigms beyond their primary role in peptide synthesis. This compound has been utilized in the synthesis of neurokinin antagonists. chemicalbook.com It is also employed in the preparation of metal complexes, such as those with Co(II), Zn(II), and Cd(II), which have demonstrated antimicrobial activity against common bacterial strains. chemicalbook.com Furthermore, this compound can serve as a precursor in the synthesis of novel N-protected alpha-amino glyoxals, which can subsequently be used to produce polyfunctional amino acid and peptide derivatives through reactions like Wittig reactions. chemicalbook.com this compound has also been identified as an inhibitor of thermolysin. chemicalbook.com

The self-assembly properties of Z-protected aromatic amino acids, including this compound, are an area of pertinent research in biomolecular supramolecular chemistry. researchgate.net Studies on the self-assembly of phenylalanine and its derivatives contribute to understanding the formation of amyloid-like fibrils. researchgate.netfrontiersin.org

Derivatives of this compound, such as Z-Phe-Phe-OH (a dipeptide), are valuable in peptide synthesis and drug development, contributing to enhanced binding affinity in therapeutics and facilitating studies of protein interactions and enzyme activity. chemimpex.com These dipeptide derivatives are also being explored for potential applications in diagnostics and cosmetic formulations. chemimpex.com Another derivative, the tripeptide Z-Phe-Phe-Phe-OH, has been investigated for its potential as a membrane fusion inhibitor. nih.gov Other dipeptide derivatives like Z-Ala-Phe-OH find utility in peptide synthesis, biotechnology for recombinant protein production, drug development (particularly in oncology and immunology), and as standards in analytical chemistry. chemimpex.com Z-Phe-Pro-OH is applied in peptide synthesis, biochemical studies focusing on protein interactions and enzyme activities, and in pharmaceutical research for designing enzyme inhibitors and receptor ligands. chemimpex.com Z-Phe-Gly-OH is used in pharmaceuticals and biochemistry, peptide synthesis, biochemical research, drug development of peptide-based therapeutics, and as a chiral auxiliary in asymmetric synthesis. vulcanchem.com Z-Trp-Phe-OH is a chiral molecule that has been investigated as a metal ion receptor. frontiersin.org These examples highlight the diverse applications and research areas where this compound and its derivatives play a significant role.

Properties of this compound

| Property | Value | Source |

| CAS Number | 1161-13-3 | sigmaaldrich.comfishersci.casigmaaldrich.com |

| Molecular Formula | C₁₇H₁₇NO₄ | fishersci.cathermofisher.comjkchemical.com |

| Molecular Weight | 299.32 g/mol | sigmaaldrich.comsigmaaldrich.comthermofisher.com |

| Appearance | White amorphous powder or powder | chemicalbook.comthermofisher.com |

| Melting Point | 85-87 °C (lit.) or 81.0-90.0 °C (clear melt) | chemicalbook.comsigmaaldrich.comsigmaaldrich.comthermofisher.com |

| Optical Activity | [α]²⁰/D +5°, c = 5 in acetic acid | sigmaaldrich.comsigmaaldrich.comthermofisher.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone, etc.; Sparingly soluble in DMF, Slightly soluble in DMSO, Methanol | chemicalbook.com |

| IUPAC Name | (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | fishersci.cathermofisher.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |

InChI Key |

QAGUVKYLCYSVQT-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Sophisticated Chemical Transformations Utilizing Z Phe Oh

Solution-Phase Peptide Synthesis Strategies Incorporating Z-Phe-OH

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. This method is often preferred for the synthesis of shorter peptides or for the preparation of protected peptide fragments for convergent strategies. This compound is a versatile building block in this context due to the stability of its Z-protecting group under typical solution-phase reaction conditions.

Optimization of Coupling Reagents and Reaction Protocols in this compound Mediated Linkages

The formation of a peptide bond between this compound and another amino acid or peptide requires the activation of the carboxylic acid group of this compound. A variety of coupling reagents have been explored and optimized for this purpose to ensure efficient coupling and minimize side reactions, particularly racemization of the activated phenylalanine residue.

Commonly used coupling reagents in solution-phase synthesis involving this compound include carbodiimides, activated esters, and phosphonium (B103445) or uronium salts mdpi.comgoogle.comresearchgate.net. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) has been a traditional choice mdpi.com. More recently, triazinyloxyimino derivatives have been investigated as coupling reagents for the linkage of this compound to amino acid esters, demonstrating successful coupling with minimal racemization mdpi.com. Studies have shown the coupling of this compound with amino acid methyl esters using reagents like 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino)-2-phenylacetonitrile (DMTOC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) mdpi.com. For example, the coupling of this compound with H-Ala-OMe.HCl using DMTOC and CDMT yielded Z-Phe-Ala-OMe mdpi.com. Similarly, this compound has been coupled with H-Val-OMe.HCl to produce Z-Phe-Val-OMe mdpi.com.

The choice of solvent and base also plays a crucial role in optimizing coupling efficiency and reducing epimerization. Solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly employed mdpi.comgoogle.comresearchgate.net. The use of bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) helps to neutralize the acidic byproducts formed during the coupling reaction mdpi.comgoogle.com. Research has explored the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in more environmentally friendly solvents like ethyl acetate (B1210297) (EtOAc) for solution-phase peptide synthesis using Z-protected amino acids, including this compound derivatives rsc.org. These studies indicate that T3P® can promote rapid coupling with low racemization, even in less polar solvents rsc.org.

Advanced Fragment Condensation Approaches with this compound as a Key Moiety

Fragment condensation, a strategy in solution-phase peptide synthesis, involves coupling pre-synthesized protected peptide fragments to form larger peptides. This compound or peptide fragments containing a Z-protected phenylalanine residue at the N-terminus are valuable components in these approaches. This strategy is particularly useful for the synthesis of longer peptides where stepwise elongation from a single amino acid can be challenging.

Studies have investigated the coupling of Z-Gly-Phe-OH, a dipeptide fragment with a Z-protected phenylalanine, with other amino acid esters or peptide fragments mdpi.comnih.gov. Optimization of coupling conditions for fragment condensation reactions involving this compound derivatives is essential to prevent epimerization at the C-terminus of the activated fragment. For instance, the coupling of Z-Gly-Phe-OH with H-Ala-OMe.HCl has been studied using various coupling reagents and conditions to achieve high yields and purity of the resulting tripeptide, Z-Gly-Phe-Ala-OMe mdpi.com.

Research has also explored alternative solvent systems and additives to improve efficiency in solid-phase fragment condensation, with insights often derived from solution-phase model studies. A study on the coupling of Z-Gly-Phe-OH with H-Phe-OBzl in a chloroform-phenol solvent system demonstrated improved efficiency compared to using DMF nih.gov. This highlights the importance of solvent selection in fragment condensation strategies involving this compound derivatives.

Solid-Phase Peptide Synthesis Applications Involving this compound Derivatives

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support researchgate.netmdpi.com. This allows for easier purification by washing away excess reagents and byproducts. While Fmoc and Boc chemistries are the most widely used in SPPS, Z-protected amino acids, including this compound, can be strategically integrated, particularly in specific protocols or for the synthesis of protected fragments.

Strategic Integration of this compound within Fmoc and Boc Protecting Group Chemistries

Traditionally, the Z-group is more commonly associated with solution-phase synthesis due to its cleavage conditions (hydrogenolysis or strong acid) which are not always compatible with standard SPPS resins and protecting groups peptide.com. However, Z-protected amino acids can be used in SPPS in specific scenarios, such as the synthesis of protected peptide fragments on a solid support for subsequent use in convergent strategies, or in conjunction with linkers that are compatible with Z-group cleavage.

In some SPPS protocols, Z-L-Phe has been introduced using in situ neutralization-coupling protocols, particularly in Boc chemistry, to minimize diketopiperazine formation mdpi.com. While Fmoc chemistry is prevalent, Boc chemistry offers advantages in certain cases, such as when suppressing diketopiperazine formation is critical mdpi.com. This compound has also been incorporated into Fmoc-based synthesis using standard coupling protocols like DIC and Oxyma Pure mdpi.com. This suggests that this compound can be utilized within Fmoc strategies, although its typical deprotection conditions differ from the base-labile Fmoc group.

The strategic integration might involve synthesizing a Z-protected peptide fragment on a solid support using compatible chemistry, cleaving the protected fragment from the resin, and then using this fragment in solution-phase fragment condensation or further solid-phase steps with a different protecting group strategy.

Mechanistic Investigations of Side-Reaction Suppression (e.g., Diketopiperazine Formation) During this compound Incorporation

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly when coupling the second amino acid to a resin-bound amino acid or dipeptide mdpi.comiris-biotech.deresearchgate.netacs.org. This cyclic dipeptide formation can lead to premature cleavage of the peptide from the resin and reduced yields mdpi.comiris-biotech.de. Mechanistic investigations aim to understand how DKP formation occurs and how to suppress it during peptide synthesis, including when incorporating this compound.

DKP formation is more severe in the presence of bases, such as those used for Fmoc removal, and can occur during the neutralization step after Boc removal mdpi.com. The sequence of amino acids also influences DKP formation, with proline at the C-terminus being particularly prone mdpi.comiris-biotech.de.

Studies have shown that using an in situ neutralization-coupling strategy in Boc chemistry can minimize DKP formation mdpi.com. In this approach, the third protected amino acid (such as Z-L-Phe) is activated and added to the deprotected resin in the presence of a base, allowing acylation to compete favorably with cyclization mdpi.com. When Z-L-Phe was introduced in a Boc synthesis using an in situ neutralization-coupling protocol, DKP formation was minimized mdpi.com. In contrast, incorporating this compound into an Fmoc synthesis using a regular coupling protocol showed different results regarding DKP formation mdpi.com.

Alternative strategies to minimize DKP formation in Fmoc chemistry include using resins with steric hindrance or employing different protecting group strategies for the second amino acid ub.edu. While the Z-group itself on the incoming amino acid might not directly suppress DKP formation of the growing chain, the strategy used for coupling this compound (e.g., in situ neutralization) can be designed to mitigate this side reaction.

Chemo-Enzymatic Approaches for Peptide Bond Formation Utilizing this compound Analogues

Chemo-enzymatic peptide synthesis combines chemical activation or protection strategies with enzymatic catalysis for peptide bond formation. This approach offers potential advantages, such as high specificity, reduced racemization, and milder reaction conditions compared to purely chemical methods google.com. This compound and its derivatives have been explored as substrates or acyl donors in chemo-enzymatic synthesis.

Hydrolytic enzymes, such as peptidases and proteases, can be used in chemo-enzymatic synthesis to catalyze peptide bond formation under specific conditions, often favoring synthesis over hydrolysis in organic or mixed aqueous-organic solvents google.com. Studies have investigated the use of enzymes like Alcalase®, a subtilisin, for catalyzing transesterification reactions involving this compound esters google.comgoogle.com. For example, Alcalase® has been shown to catalyze the conversion of Z-Phe-O*Bu to Z-Phe-OMe or Z-Phe-OEt through transesterification google.comgoogle.com. This indicates that Z-protected phenylalanine can be a substrate for enzymatic transformations.

Furthermore, Z-protected dipeptides containing phenylalanine, such as Z-Leu-Phe-OH, have been used as test substrates in the development of racemization-free chemo-enzymatic peptide synthesis methods thieme.de. These methods often involve the enzymatic coupling of activated peptide fragments thieme.de. The use of Z-Leu-Phe-OH as a substrate highlights the relevance of Z-protected phenylalanine-containing fragments in optimizing enzymatic coupling reactions, particularly concerning the challenge of preventing racemization of phenylalanine, which is known to be prone to epimerization thieme.de. Research has demonstrated that under appropriate conditions, racemization-free enzymatic synthesis of peptide enolesters can be achieved using Z-protected peptide fragments thieme.de.

These chemo-enzymatic approaches utilizing this compound analogues represent an area of ongoing research aimed at developing more efficient and environmentally friendly methods for peptide synthesis.

Photochemical Amidation and Novel Bond-Forming Reactions Activated by this compound

Photochemical reactions offer alternative and often milder routes for chemical transformations. This compound has been demonstrated as a substrate in light-mediated amidation reactions. A protocol utilizing pyridine-CBr4 under UVA or sunlight irradiation has been shown to facilitate the direct amide bond formation between carboxylic acids, including this compound, and various amine components researchgate.netresearchgate.net. This method involves a novel carboxylic acid photoactivation mode. Studies suggest the formation of halogen-bonded complexes between pyridine (B92270) and CBr4, which, upon irradiation, lead to the generation of various activated carboxylic acid intermediates, such as symmetric anhydrides, active esters with pyridine N-oxide, and mixed anhydrides with hypobromous acid eie.gr. These intermediates are proposed to facilitate the amide bond formation under photochemical conditions eie.gr.

Research has explored the monitoring of this compound activation by pyridine and CBr4 under LED 370 nm irradiation, providing evidence for the generation of symmetric anhydride (m/z 603.2102) and other intermediates researchgate.neteie.gr. This photochemical approach offers a method for amide synthesis that can avoid the need for super-stoichiometric quantities of reagents researchgate.net.

Synthetic Routes to this compound Derived Peptidomimetics and Complex Analogues

This compound is a key starting material for the synthesis of peptidomimetics and complex analogues, which are molecules designed to mimic the biological activity of peptides but often with improved properties like metabolic stability or bioavailability diva-portal.org. The synthesis of these compounds frequently involves strategic modifications of the C-terminal functionality and the implementation of bioisosteric substitutions nih.govdiva-portal.org.

Strategic Modifications of C-Terminal Functionalities in this compound Conjugates

The free carboxylic acid group at the C-terminus of this compound provides a handle for various modifications and couplings. These modifications are crucial for tailoring the properties of this compound containing molecules. Examples of strategic modifications include the formation of different C-terminal functional groups such as hydroxamic acids, acyl sulfonamides, acyl cyanamides, acyl hydrazines, and oxadiazoles (B1248032) nih.govdiva-portal.org.

The synthesis of these modified C-termini often involves activating the carboxylic acid of this compound followed by reaction with the appropriate nucleophile. For instance, the synthesis of acyl sulfonamides can be achieved by preactivating this compound with 1,1′-carbonyldiimidazole (CDI) before adding the sulfonamide nih.gov. Hydroxamic acids can be synthesized by activating this compound with isobutylchloroformate at low temperatures and coupling with hydroxylamine (B1172632) hydrochloride nih.govdiva-portal.org. The formation of 1,3,4-oxadiazoles can proceed via a diacylhydrazine intermediate, which is then dehydrated nih.govdiva-portal.org.

Solid-phase synthesis techniques also utilize this compound for the creation of C-terminal modified peptides. Photoremovable anchoring linkages, such as the α-methylphenacylamido group, have been employed in solid-phase synthesis, allowing for the cleavage of the peptide from the resin with the C-terminal in amide form upon irradiation ias.ac.in. This approach has been illustrated by the preparation of C-terminal peptide amides, including those containing phenylalanine residues ias.ac.in. Enzymatic methods have also been explored for the modification of the C-terminus of this compound, such as the chemo-enzymatic synthesis of C-terminal thioesters google.com.

Rational Design and Implementation of Bioisosteric Substitutions in this compound Based Scaffolds

Bioisosteric substitution is a common strategy in medicinal chemistry to improve the properties of lead compounds, including peptidomimetics derived from building blocks like this compound nih.govdiva-portal.org. This involves replacing functional groups or atoms with others that have similar steric, electronic, and physicochemical properties to maintain or enhance biological activity while potentially improving pharmacokinetic profiles or metabolic stability nih.govdiva-portal.org.

In the context of this compound based scaffolds, bioisosteric substitutions can be applied to various parts of the molecule. For example, in the development of Substance P 1-7 analogues, evaluation of different C-terminal functional groups demonstrated that hydroxamic acid could serve as a bioisosteric replacement for the original primary amide, influencing binding affinity and pharmacokinetic properties nih.gov.

The design of bioisosteric substitutions is often rational, considering properties such as acidity, hydrogen bond accepting and donating capacity, and lipophilicity nih.govresearchgate.net. Implementation involves synthesizing the target molecules containing the designed bioisosteres. For instance, the synthesis of peptidomimetics incorporating fluoroalkene dipeptide isosteres, which replace amide bonds, has been reported, utilizing protected amino acids like Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH as surrogates researchgate.netacs.orgnih.gov. This involves specific synthetic routes, such as the alkylation of tin dienolates, to construct the modified backbone researchgate.netacs.org.

Rational design and implementation of bioisosteric substitutions in this compound based peptidomimetics aim to overcome limitations associated with native peptides, such as poor metabolic stability and bioavailability, by creating molecules with reduced peptide character that retain the desired biological interaction diva-portal.org.

Advanced Research Applications of Z Phe Oh in Peptide and Peptidomimetic Design

Z-Phe-OH as a Versatile Precursor for Bioactive Peptide Scaffolds

This compound plays a significant role as a precursor in the construction of bioactive peptide scaffolds. Its protected amino group and free carboxylate allow for controlled coupling reactions, enabling the stepwise elongation of peptide chains. This controlled synthesis is crucial for building complex peptide structures that can mimic or interact with biological targets. The incorporation of phenylalanine, an aromatic amino acid, often imparts specific structural and interaction properties to the resulting peptides, influencing their biological activity and binding affinity. This compound's compatibility with various coupling reagents makes it a preferred choice in peptide synthesis chemimpex.com.

Exploration of this compound in Early-Stage Drug Discovery Research

This compound is a valuable compound in early-stage drug discovery research, particularly in the design and synthesis of peptide-based therapeutic agents and peptidomimetics chemimpex.com. Its use as a building block facilitates the creation of diverse molecular structures with potential pharmacological activity.

Rational Design of Peptide-Based Therapeutic Agents Utilizing this compound as a Building Block

In the rational design of peptide-based therapeutic agents, this compound serves as a key building block chemimpex.com. Its inclusion allows for the introduction of a phenylalanine residue in a protected form, which can then be coupled with other amino acids or modified to create peptides with desired properties. This approach is utilized in designing peptides that can target specific biological pathways or mimic natural peptides with therapeutic potential chemimpex.comdiva-portal.org. The ability to strategically place phenylalanine within a peptide sequence using this compound contributes to fine-tuning molecular interactions and optimizing efficacy chemimpex.com. For instance, this compound has been used in the synthesis of compounds targeting the Substance P 1-7 system in drug discovery research diva-portal.org.

OH. Development and Optimization of Enzyme Inhibitors and Receptor Ligands Derived from this compound

This compound is explored in the development and optimization of enzyme inhibitors and receptor ligands chemimpex.com. Peptides containing phenylalanine can interact specifically with enzyme active sites or receptor binding pockets. By incorporating this compound into peptide sequences, researchers can design and synthesize peptide derivatives that act as inhibitors or ligands. This is particularly relevant in medicinal chemistry, where this compound's versatility allows for the creation of compounds with potential applications in various therapeutic areas chemimpex.com. Z-Phe-Pro-OH, a dipeptide derivative, is noted for its potential applications in the development of enzyme inhibitors and receptor ligands chemimpex.com. Z-Phe-Tyr-aldehyde has also shown potential in the study of enzyme inhibitors and receptor ligands chemimpex.com.

Synthesis and Characterization of Specific Peptide Sequences Incorporating this compound (e.g., Di-, Tri-, and Hexapeptides)

This compound is routinely used in the synthesis of various peptide lengths, including di-, tri-, and hexapeptides chemimpex.comuzh.chchemrxiv.org. The synthesis typically involves coupling this compound with other amino acids or pre-formed peptide fragments using standard peptide coupling techniques. Characterization of the synthesized peptides is performed using analytical methods such as NMR and mass spectrometry.

Synthesis and Structural Elucidation of Z-Phe-Phe-OH and Z-Phe-Phe-Phe-OH Analogues

The synthesis of dipeptides like Z-Phe-Phe-OH involves coupling this compound with phenylalanine. Z-Phe-Phe-OH is a dipeptide used in peptide synthesis and drug development, valued for its structural properties that aid in designing bioactive molecules chemimpex.com. It serves as a building block for peptide-based therapeutics and is employed in studying protein interactions and enzyme activity chemimpex.com.

The synthesis of tripeptides such as Z-Phe-Phe-Phe-OH involves sequential coupling steps. Z-Phe-Phe-Phe-OH is a tripeptide containing three phenylalanine residues, with a Z-group protecting the N-terminus nih.gov. Its synthesis would involve coupling this compound with Phe-Phe-OH or this compound with Phe-OH followed by coupling with phenylalanine. Structural elucidation of these peptides is typically carried out using techniques like NMR spectroscopy and mass spectrometry to confirm their identity and purity niscpr.res.in.

Preparation and Conformational Preferences of Z-Phe-Pro-OH and Related Dipeptide Derivatives

Z-Phe-Pro-OH is a dipeptide derivative synthesized by coupling this compound with proline niscpr.res.in. This compound is valuable in peptide synthesis and pharmaceutical research, recognized as a building block for bioactive peptides chemimpex.com. Its unique structure, incorporating proline, can influence the conformational preferences of the resulting peptide. Studies on the conformation of peptides containing proline, such as cyclo[-MeTau-Phe-DPro-], show that the presence of proline can lead to specific backbone conformations, including cis peptide bonds nih.gov. The conformational analysis of Z-Phe-Pro-OH and related derivatives is important for understanding how their structure relates to their potential biological activity nih.gov. Z-Phe-Pro-OH has been synthesized and characterized using techniques like 1H NMR and mass spectrometry niscpr.res.in.

Synthesis of α-Aminoisobutyric Acid (Aib)-Containing Peptides from this compound

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid known for its helix-inducing properties in peptides due to the steric constraints imposed by its gem-dimethyl group at the α-carbon. wikipedia.orgoup.com The incorporation of Aib residues is a common strategy in designing peptides with stabilized secondary structures, which can be crucial for their biological activity and conformational analysis. wikipedia.orgoup.com this compound serves as a valuable starting material or a key component in the synthesis of peptides containing Aib, enabling the controlled formation of peptide bonds involving both standard and α,α-disubstituted amino acids.

Research has demonstrated the use of this compound in the synthesis of linear and cyclic peptides incorporating Aib residues through solution-phase methods. For instance, the dipeptide Z-Phe-Aib-OtBu has been prepared by coupling this compound with the hydrochloride salt of H-Aib-OtBu. This reaction utilized PyAOP as the coupling reagent, highlighting a common strategy for coupling Z-protected amino acids with Aib derivatives. uzh.ch This dipeptide can then be further elaborated to synthesize longer peptide chains containing Aib and other amino acids.

Furthermore, this compound has been directly coupled with peptide segments containing multiple Aib residues. In one study, this compound was coupled with Aib-Aib-Aib-Val-Gly-OEt to synthesize the protected pentapeptide Z-Phe-(Aib)₃-Val-Gly-OEt. The coupling was achieved using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and NMM (N-methylmorpholine) in tetrahydrofuran (B95107) (THF). This exemplifies the utility of this compound in initiating peptide sequences that are rich in Aib residues. ptfarm.pl The reaction conditions and yield reported for this specific coupling are detailed below:

| Reactants | Coupling Reagents | Solvent | Yield (%) | Melting Point (°C) | Specific Rotation ([α]D²⁰) |

| This compound + Aib-Aib-Aib-Val-Gly-OEt•Ts-OH | CDMT, NMM | THF | 96 | 136-139 | +2.5° (c=1, CHCl₃) |

Note: Data extracted from search result ptfarm.pl.

The synthesis of Z-protected pentapeptides containing α,α-disubstituted amino acids, including Aib, has also been explored using combinations of the 'azirine/oxazolone (B7731731) method' and standard coupling techniques. uzh.chresearchgate.net While these methods may not always start directly from this compound in the initial coupling step with Aib, this compound or Z-Phe-containing peptides are often involved as coupling partners in the synthesis of larger Aib-containing sequences. uzh.chresearchgate.net The presence of Z-Phe as part of a peptide segment that is coupled with an Aib-containing segment underscores its role in assembling complex peptides.

The incorporation of Aib residues, often facilitated by the use of protected building blocks like this compound in coupling reactions, significantly influences the conformational preferences of the resulting peptides, favoring helical structures. wikipedia.orgoup.com Research into the synthesis and conformational analysis of these peptides provides valuable insights into the relationship between amino acid sequence, protecting group strategies involving moieties like Z, and the final three-dimensional structure, which is critical for the design of functional peptidomimetics. uzh.chuzh.ch

Glycosylated Peptide Synthesis Incorporating this compound Moieties

Glycosylated peptides, also known as glycopeptides, are a class of molecules where carbohydrate moieties are covalently attached to the peptide backbone. These modifications play crucial roles in numerous biological processes, including cell recognition, immune response, and protein folding. rsc.org The synthesis of well-defined glycosylated peptides presents significant challenges due to the complexity of both peptide and carbohydrate chemistry.

Research in glycosylated peptide synthesis explores various strategies, including solid-phase peptide synthesis (SPPS) and solution-phase methods, often involving the use of protected amino acids and specialized coupling techniques. While the general field of glycosylated peptide synthesis is active rsc.orgacs.org, specific detailed research findings on the incorporation of this compound moieties directly into glycosylated peptides or the use of this compound as a key starting material specifically for the synthesis of glycosylated peptides were not prominently found within the scope of the conducted search.

In Depth Structural and Conformational Analysis of Z Phe Oh and Its Peptide Conjugates

Advanced Conformational Studies of Peptides Containing Z-Phe-OH Residues

The incorporation of this compound and its derivatives significantly influences the conformational preferences of peptides.

Influence of this compound on the Induction and Stabilization of Peptide Secondary Structures (e.g., Helical, Bent Conformations, β-Turns)

Studies have shown that the presence of (Z)-dehydrophenylalanine (ΔZPhe) residues, a derivative related to phenylalanine, can stabilize specific secondary structures in peptides. The (Z)-ΔPhe residue has a strong tendency to induce and stabilize β-turn conformations in short peptides. researchgate.netresearchgate.netbeilstein-journals.org This influence becomes even stronger in longer peptides, where 3₁₀-helical conformations can be observed. researchgate.netbeilstein-journals.org For instance, peptides containing ΔZPhe have been shown to adopt folded conformations, such as β-turns, particularly when the ΔPhe residue is located next to a phenylalanine residue. researchgate.net In some cases, peptides with ΔZPhe at the i+2 position of a β-turn structure have been observed, stabilized by hydrogen bonds. nih.gov

Elucidation of the Role of Dehydroamino Acid Residues (ΔZPhe) in Peptide Conformation and Rigidity

Dehydroamino acids (ΔAAs), such as ΔZPhe, contain a double bond between the Cα and Cβ atoms, which restricts conformational freedom and increases the rigidity of peptides containing them. researchgate.netnih.gov This rigidity can favor folded states over random coil conformations, contributing to greater stability. nih.gov The presence of the Cα–Cβ double bond and flanking amide bonds leads to a coupling of π-electrons, resulting in a more planar and stiffened dehydroamino acid moiety. beilstein-journals.org This stiffening restricts the allowed conformational space not only of the dehydroamino acid side chain but also significantly impacts the conformation of the entire dehydropeptide. beilstein-journals.org The position of the ΔAA within the peptide chain can also play a significant role in determining the preferred conformation. nih.gov

Investigation of Molecular Interactions and Non-Covalent Forces within this compound Systems

Non-covalent forces play a critical role in the self-assembly and conformational stability of this compound and its peptide conjugates.

Analysis of Hydrogen Bonding Networks in this compound Derivatives

Hydrogen bonding is a key interaction in the self-assembly and structural stabilization of peptides containing this compound. In self-assembled structures of protected amino acids like Fmoc-Phe-OH, unidirectional hydrogen bonding of the carbamate (B1207046) group can direct assembly into one-dimensional fibrils. researchgate.net While direct studies specifically on hydrogen bonding networks in this compound derivatives were not extensively detailed in the search results, the principle of hydrogen bonding being crucial for peptide conformation and self-assembly is well-established and applicable to this compound systems. Intramolecular hydrogen bonds contribute to the enthalpic term during peptide folding. rsc.org

Characterization of π-π Stacking and CH-π Interactions in Aromatic Side Chains of this compound Peptides

Aromatic amino acids like phenylalanine are involved in π-π stacking and CH-π interactions due to their aromatic side chains. elifesciences.orgacs.org These interactions contribute to the stabilization of peptide structures and influence self-assembly processes. researchgate.netrsc.orgelifesciences.orgacs.org In peptides containing phenylalanine residues, CH-π interactions between the aromatic ring and other groups can influence the flexibility of the phenylalanine side chain and contribute to the entropic cost of folding. rsc.org π-π stacking interactions, enabled by the delocalized π-orbital electrons of aromatic rings, occur when the planes of two aromatic rings adopt favorable parallel orientations. acs.org These interactions, along with CH-π interactions, are significant in the self-assembly of aromatic single amino acids and their derivatives, including this compound, into ordered structures like fibrils. researchgate.netresearchgate.netresearchgate.net

Chiral Purity and Stereochemical Integrity in this compound Peptide Synthesis

The process of peptide bond formation can sometimes lead to epimerization or racemization, where the stereochemical integrity of the alpha-carbon atom is lost. thieme-connect.demdpi.com This results in the formation of undesired epimerized products, which can be difficult to separate from the target peptide and can alter the peptide's bioactivity. mdpi.com

Various methods and coupling reagents are employed in peptide synthesis to minimize epimerization and preserve chiral purity. The Anderson test, for example, is a classical method used to evaluate racemization under different reaction conditions by analyzing the chiral purity of the resulting peptide. thieme-connect.de Studies have demonstrated that the choice of coupling system can significantly impact the extent of epimerization, with some systems yielding substantially lower levels of epimer compared to others. orgsyn.org Preserving the stereochemical integrity of amino acid residues is considered essential for the rapid preparation of diverse molecules with well-defined stereochemistry in drug discovery and other biological projects involving peptides. thieme-connect.de

Comprehensive Studies on Racemization during Coupling Reactions Involving this compound

Racemization at the α-carbon of amino acids is a critical concern during peptide synthesis, as it can lead to the formation of undesired stereoisomers, affecting the purity and biological activity of the final peptide product thieme-connect.dehighfine.com. Racemization can occur through the formation of activated carboxylic acid intermediates, such as oxazolones (azlactones), particularly under basic conditions highfine.com.

Studies have investigated the extent of racemization when this compound is involved in coupling reactions using various reagents and conditions. For instance, in the coupling of this compound to H-Ala-OMe.HCl, different coupling agents were evaluated for their impact on racemization nih.gov. Uronium-type coupling reagents like HOTU, HTOPC, and HTOPT generally resulted in less than 1% racemization, as determined by NMR data nih.gov. In contrast, the coupling chlorotriazine CDMT led to a significantly higher percentage of racemization, around 15% nih.gov. Similar observations were made in the coupling of this compound to H-Val-OMe.HCl nih.gov.

The choice of organic base also plays a significant role in racemization. Stronger bases and those with less steric hindrance tend to increase the rate of racemization highfine.com. Studies have shown that hindered bases like 2,4,6-collidine (TMP) can lead to less racemization compared to less hindered and more basic amines like triethylamine (B128534) or N,N-diisopropylethylamine (DIEA) highfine.com.

Additives are commonly employed in peptide synthesis to suppress racemization, especially when using carbodiimide-type coupling agents such as DIC highfine.com. Benzotriazole compounds like HOBt and HOAt are frequently used additives that help to minimize racemization by forming activated esters that are less prone to oxazolone (B7731731) formation thieme-connect.dehighfine.com. For example, in a solid-phase synthesis coupling of Fmoc-Phe-Ser(OtBu)-OH using DCC/HOBt, 18% of the L-D-L epimerized product was formed; however, substituting HOAt for HOBt reduced the epimerization level to 6% thieme-connect.de.

While the provided search results discuss racemization in peptide coupling reactions generally and mention this compound in specific coupling examples nih.gov, detailed quantitative data specifically focusing on comprehensive studies of racemization solely involving this compound across a wide range of coupling methods and conditions was not extensively available in a consolidated format within the search snippets. The information highlights that the extent of racemization is highly dependent on the coupling reagent, base, and presence of additives highfine.comnih.gov.

Stereochemical Analysis and Epimerization Studies of this compound Derived Cyclic Dipeptides (e.g., Diketopiperazines)

Cyclic dipeptides, particularly 2,5-diketopiperazines (DKPs), are formed through the cyclization of dipeptides wikipedia.org. These compounds feature a six-membered ring containing two amide groups wikipedia.org. Diketopiperazines derived from amino acids like phenylalanine can exist as different stereoisomers (e.g., L-L, D-D, L-D, D-L), and their stereochemical integrity is crucial for their biological properties mdpi.commdpi.com.

Epimerization, the change in configuration at a chiral center, can occur in diketopiperazines under various conditions, including basic, acidic, and thermal treatment wikipedia.org. This process can lead to the interconversion between different stereoisomers, such as the cis and trans isomers of DKPs mdpi.comroyalsocietypublishing.org. For diketopiperazines with two chiral centers, such as those derived from two different amino acids or two of the same amino acid like phenylalanine, four possible stereoisomers can exist mdpi.com.

Studies on diketopiperazines containing phenylalanine, such as cyclo(Phe-Pro), have shown that epimerization can occur in culture broth, leading to the presence of both cis and trans isomers mdpi.com. For instance, cyclo-(L-Phe-L-Pro) was found to epimerize to the less common cyclo-(L-Phe-D-Pro) isomer mdpi.com.

Stereochemical analysis of diketopiperazines derived from this compound or phenylalanine often involves spectroscopic techniques such as NMR and Electronic Circular Dichroism (ECD) mdpi.commdpi.com. ECD spectroscopy has been demonstrated to be a useful method for differentiating between the stereoisomers of diketopiperazines, including those containing phenylalanine residues mdpi.comresearchgate.net. A synthetic library of DKP stereoisomers, including cyclo(Phe-Pro) isomers, has been used as a reference for unambiguous stereochemical assignment mdpi.comresearchgate.net.

The solid-state structure and conformation of cyclic dipeptides containing phenylalanine have also been investigated using techniques like X-ray crystallography and computational studies nih.govresearchgate.net. These studies provide insights into how factors like ring size, substituents, and N-methylation influence the molecular conformation and crystal packing of these compounds nih.govresearchgate.net. For example, the conformation of the diketopiperazine ring and the planarity of the amide bonds can be affected by these factors researchgate.net.

While the search results discuss the epimerization and stereochemical analysis of diketopiperazines containing phenylalanine residues wikipedia.orgmdpi.commdpi.comroyalsocietypublishing.orgresearchgate.netresearchgate.net, specific detailed studies solely focusing on the epimerization and stereochemical analysis of cyclic dipeptides directly derived from this compound (as the starting protected amino acid) were not explicitly detailed in the provided snippets. However, the principles and methods discussed for phenylalanine-containing diketopiperazines are directly applicable to those derived from this compound after deprotection and cyclization.

Self Assembly and Supramolecular Organization of Z Phe Oh

Controlled Induction and Characterization of Z-Phe-OH Self-Assembled Structures

The self-assembly of this compound can be controlled and the resulting structures characterized using various techniques to understand the factors influencing their formation and morphology.

Morphological Characterization of Self-Assembled Fiber-Like Architectures from this compound

Studies have shown that this compound self-assembles into distinct fiber-like or fibrillar architectures. These structures are described as dense fibers. Morphological characterization, often performed using optical microscopy, reveals the fibrous nature of the assemblies. Further analysis using phase contrast microscopy suggests that these fibers possess a non-crystalline or amorphous character.

Systematic Investigation of Concentration and Temperature Effects on this compound Self-Assembly Kinetics and Morphology

The self-assembly of this compound has been investigated under varying conditions of concentration and temperature to understand their impact on the kinetics and resulting morphology. At a concentration of 3 mM, this compound consistently forms fiber-like structures at both room temperature and an elevated temperature of 70°C, indicating that within this tested range, the basic fiber morphology is maintained. Increasing the concentration of this compound up to 10 mM was found to increase the thickness and density of the self-assembled fibers without inducing a significant morphological transition. While temperature is known to influence self-assembly kinetics and morphology in other peptide systems fishersci.pt, for this compound under the examined conditions, the fiber morphology appears stable.

Here is a summary of the observed morphological outcome for this compound self-assembly under different tested conditions:

| Concentration | Temperature | Observed Morphology |

| 3 mM | Room Temperature | Fiber-like |

| 3 mM | 70°C | Fiber-like |

| Up to 10 mM | Room Temperature | Fiber-like (denser) |

| Up to 10 mM | 70°C (potentially) | Fiber-like (denser) |

Note: Data is based on qualitative descriptions from the provided sources.

Advanced Spectroscopic and Microscopic Techniques for Self-Assembly Characterization

A range of advanced techniques is employed to characterize the self-assembled structures of this compound, providing insights into their morphology, amyloid-like nature, and the underlying assembly mechanisms.

High-Resolution Optical Microscopy for Morphological Analysis of this compound Assemblies

High-resolution optical microscopy is a primary technique used for the morphological analysis of this compound self-assemblies. This method allows for direct visualization of the resulting structures, confirming their fiber-like morphology. Images captured at different magnifications (e.g., 10X, 20X, 40X, and 63X) provide detailed views of the fibrous networks formed. Phase contrast microscopy is also utilized to assess characteristics such as the crystalline or amorphous nature of the assembled fibers.

Thioflavin T Binding Assays for the Detection of Amyloid-Like Structures Formed by this compound

Thioflavin T (ThT) binding assays are commonly used to probe for the presence of amyloid-like structures, which are characterized by a high content of beta-sheet structures. This compound assemblies have been shown to bind to ThT, resulting in characteristic green fluorescence. This positive ThT binding indicates that the self-assembled fibers of this compound possess amyloid-like characteristics and that ThT efficiently interacts with these structures.

Solution State Nuclear Magnetic Resonance (NMR) for Elucidating Self-Assembly Mechanisms of this compound

Solution state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to gain insights into the molecular interactions and mechanisms driving the self-assembly of this compound. Concentration-dependent 1H NMR studies have been conducted to investigate the self-assembly process. For instance, studies performed at varying concentrations (e.g., 1, 3, 5, 7, and 9 mg/mL) in solvents like DMSO-d6 have provided valuable information. The observation of peak broadening, particularly in the aromatic region (7.19-7.36 ppm), with increasing concentration is indicative of the stacking of aromatic rings, a key non-covalent interaction involved in the self-assembly of this compound. NMR studies contribute to understanding the role of intermolecular interactions, such as pi-pi stacking and hydrogen bonding, in the formation of the self-assembled structures cenmed.comsigmaaldrich.com.

X-ray Diffraction and Thermogravimetric Analysis of this compound Self-Assembled Structures

X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) are crucial techniques employed to characterize the structural organization and thermal stability of self-assembled materials, including those formed by this compound and related peptide derivatives researchgate.netmdpi.comresearchgate.netpreprints.orgacs.orgmdpi.com.

While specific detailed XRD patterns and TGA thermograms exclusively for this compound self-assembled structures were not extensively detailed in the provided search snippets, the application of these methods to similar self-assembling systems provides insight into the type of information obtainable.

Potential Applications of this compound Self-Assemblies in Advanced Material Science

The self-assembly of this compound and similar modified amino acids and peptides offers significant potential for applications in advanced material science nih.govchemrxiv.orgresearchgate.netresearchgate.netmdpi.com. The ability of these molecules to form well-defined nanostructures with tunable morphologies, such as fibers and spheres, makes them attractive building blocks for creating functional materials nih.govchemrxiv.orgresearchgate.netresearchgate.netmdpi.comscispace.com.

One prominent area of application is in the development of biomaterials nih.govnih.govmdpi.compreprints.orgscispace.com. The biocompatibility of amino acid-based structures makes them suitable for various biomedical uses. Self-assembled peptide structures, including those derived from phenylalanine, have been explored as potential drug delivery vehicles nih.govscispace.comfrontiersin.org. Their ability to encapsulate and release molecules suggests their utility in controlled drug delivery systems scispace.comfrontiersin.org. For instance, hydrogels formed by related dipeptides have been investigated as carriers for delivering therapeutic agents frontiersin.org.

Beyond drug delivery, the unique structural and functional properties arising from the self-assembly of aromatic amino acids like phenylalanine can be leveraged for other advanced materials. This includes potential applications in enzyme-mimicking catalytic systems, bioelectronic devices, fluorescent probes, light energy harvesting, and optical waveguiding researchgate.netpreprints.org. The specific arrangement of molecules within the self-assembled structures can lead to emergent properties not present in the individual components.

The formation of different morphologies, such as spheres and fibers, at varying concentrations or conditions allows for the design of materials with tailored properties for specific applications researchgate.netscispace.com. The exploration of these self-assembled structures is considered an important avenue for the simple fabrication and design of novel materials with immense applications chemrxiv.orgresearchgate.netresearchgate.net.

Co-Assembly Studies of this compound with Nanoparticles and Other Biomolecular Entities

Co-assembly, the process where two or more distinct molecules self-assemble together into a single supramolecular structure, is a powerful strategy for creating functional hybrid materials. Studies involving phenylalanine and its derivatives, including this compound, have explored co-assembly with other entities, highlighting the potential for creating complex architectures with enhanced or novel properties nih.govresearchgate.netscispace.comrsc.org.

While direct studies specifically detailing the co-assembly of this compound with a wide range of nanoparticles were not extensively covered in the provided snippets, the principle of co-assembly with related phenylalanine-based structures and other biomolecules is established. For example, the co-assembly of phenylalanine and its Boc-protected analogue has been shown to form unique structures described as "biomolecular necklaces" scispace.com. This demonstrates the ability of modified phenylalanine to co-assemble with structurally related molecules, leading to distinct morphologies scispace.com.

Furthermore, the self-assembly of amino acids, including phenylalanine, into nanoparticles through methods like sound-driven assembly has been reported. Mixtures of different amino acids, such as phenylalanine and tryptophan, can co-assemble to form hybrid nanoparticles, indicating the potential for creating composite nanomaterials with tailored properties rsc.org. The ability of phenylalanine to co-assemble with other amino acids further broadens the possibilities for designing complex supramolecular architectures researchgate.net.

These co-assembly studies suggest that this compound could potentially be co-assembled with various nanoparticles (e.g., metallic, polymeric, or semiconductor nanoparticles) or other biomolecular entities (e.g., peptides, proteins, nucleic acids) to create novel hybrid materials with synergistic properties for diverse applications in areas such as sensing, catalysis, and targeted delivery. The specific outcomes of such co-assembly would depend on the nature of the interacting components and the assembly conditions.

Enzymatic and Biochemical Investigations Involving Z Phe Oh and Its Derivatives Non Clinical Focus

Studies on Enzyme Activity and Protein-Peptide Interactions Using Z-Phe-OH Analogues

This compound analogues are valuable tools for probing the active sites of enzymes and studying the dynamics of protein-peptide binding. Their modified structures can act as substrates, inhibitors, or probes, allowing researchers to delineate enzyme specificity and reaction mechanisms.

Investigation of Protease-Catalyzed Peptide Synthesis Reactions with Z-Amino Acid Glyceryl Esters

Protease-catalyzed peptide synthesis offers an alternative to traditional chemical methods, often providing better specificity and milder reaction conditions. Z-amino acid glyceryl esters, including Z-Phe glyceryl ester, have been explored as substrates in these enzymatic synthesis reactions. Studies have investigated the use of enzymes such as those isolated from crude papain and alpha-chymotrypsin for catalyzing peptide bond formation using these esters sigmaaldrich.comsigmaaldrich.com. These reactions can be performed in various systems, including biphasic mixtures sigmaaldrich.com.

Research has shown that proteases like thermolysin, nagarse, and papain can catalyze the formation of peptide bonds using benzyloxycarbonyl amino acids as carboxyl components oup.comscispace.com. For instance, thermolysin has been used to catalyze the synthesis of Z-Ala-Phe-OMe from Z-Ala-OH and HCl.Phe-OMe rsc.org. The efficiency of these reactions can be influenced by factors such as temperature and the presence of additives like ammonium (B1175870) sulfate, which can aid in product precipitation rsc.org.

Data from studies on thermolysin-catalyzed peptide synthesis highlight the influence of reaction conditions and substrate structure on yield. For example, the synthesis of Z-Ala-Phe-OMe catalyzed by free thermolysin showed varying yields at different temperatures. rsc.org

| Temperature (°C) | Reaction Time (h) | Product Yield (%) |

| 25 | 6 | 43 |

| 50 | 6 | 66 |

| 70 | 6 | 48 |

This data indicates an optimal temperature around 50°C for this specific thermolysin-catalyzed reaction rsc.org.

Mechanistic Binding Studies of Z-L-Phenylalanine with Proteases (e.g., Thermolysin, Stromelysin-1) in Aqueous Solutions

Mechanistic studies investigating the binding of Z-L-phenylalanine to proteases like thermolysin and stromelysin-1 in aqueous solutions have provided insights into the nature of these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the binding mechanism. Upon binding to thermolysin or stromelysin-1, the chemical shift of the carboxylate carbon of Z-L-phenylalanine is observed to increase sigmaaldrich.comsigmaaldrich.comchemsrc.comnih.govresearchgate.net. This change in chemical shift suggests a direct coordination of the inhibitor carboxylate group to the active site zinc atom in these enzymes nih.gov.

Further pH studies have indicated that the pK(a) of the inhibitor carboxylate group is lowered significantly upon binding to either enzyme nih.govresearchgate.net. The observation that the characteristic signal at approximately 183 ppm is absent when the active site zinc atom is replaced by cobalt further supports the role of the zinc atom in the binding interaction nih.gov. Spectrophotometric results corroborate that the active site zinc atom is tetrahedrally coordinated when Z-phenylalanine is bound to thermolysin nih.gov. These studies contribute to a deeper understanding of how Z-L-phenylalanine interacts with the active sites of metalloproteases.

This compound in the Development of Research Assays for Specific Biomolecule Detection

This compound and its derivatives are utilized in the development of research assays for the detection of specific biomolecules, particularly in the context of enzyme activity. For instance, this compound can be incorporated into activity-based probes (ABPs) designed to target specific proteases. These probes often consist of a recognition sequence (which can include phenylalanine residues), a warhead that reacts with the enzyme's active site, and a detectable tag rsc.orgrsc.org.

Research has shown that dipeptide sequences like Phe-Phe can serve as specific recognition sequences for certain proteases, such as KLK7 rsc.org. By synthesizing probes that include this compound or Z-Phe-Phe sequences, researchers can create tools that selectively bind to and label the active form of target enzymes. These labeled enzymes can then be detected and quantified, allowing for the study of enzyme activity in various biological contexts rsc.orgrsc.org. This application is valuable in biochemical research for studying enzyme function and identifying potential enzyme inhibitors.

Research into Peptide Hydrolysis and Stability Profiles of this compound Derived Peptides

The stability of peptides, including those derived from this compound, against enzymatic hydrolysis is a critical aspect of biochemical research, especially when considering their potential as research tools or therapeutic agents. Studies investigate how proteases cleave peptide bonds within this compound derived peptides and the factors influencing their stability.

While the provided search results primarily focus on the synthesis of peptides involving this compound and its binding to proteases, the inherent susceptibility of peptide bonds to hydrolysis by peptidases is a fundamental concept in biochemistry. The Z-group itself provides protection to the N-terminus, influencing the peptide's interaction with aminopeptidases. However, the peptide bonds within a this compound derived peptide can still be targets for endopeptidases or carboxypeptidases depending on the sequence. Research in this area involves incubating this compound containing peptides with various enzymes and analyzing the resulting hydrolysis products to determine cleavage sites and reaction rates. Understanding these hydrolysis and stability profiles is essential for designing peptides with desired half-lives and biological activities in research settings.

Advanced Analytical and Spectroscopic Techniques for Z Phe Oh Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring of Z-Phe-OH Derivatives

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound and its derivatives, offering robust capabilities for both purity assessment and real-time reaction monitoring. rsc.orgresearchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar C18 stationary phase and a polar mobile phase, often a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid. nih.govnih.gov

Purity Assessment: HPLC is highly effective for determining the purity of synthesized this compound and its peptide derivatives. By separating the main compound from by-products, unreacted starting materials, and other impurities, the technique allows for precise quantification of purity, which is often required to be greater than 95% for subsequent biological or chemical studies. nih.govnih.gov The use of a UV detector is common, as the phenyl and benzyl (B1604629) groups in this compound provide strong chromophores. researchgate.net Furthermore, HPLC can be adapted to assess enantiomeric purity by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent. researchgate.net

Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of reactions involving this compound, such as peptide coupling or deprotection steps. Small aliquots of the reaction mixture can be injected at various time points to track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions, including time, temperature, and reagent stoichiometry, ensuring high yields and purity of the desired this compound derivative. nih.gov

| Parameter | Description | Relevance to this compound |

| Stationary Phase | Typically a C18 silica-based column for reversed-phase chromatography. | Effective for separating the relatively nonpolar this compound from more polar or nonpolar impurities. |

| Mobile Phase | A mixture of water and an organic solvent like acetonitrile, often with 0.1% Trifluoroacetic Acid (TFA). A gradient elution is common. researchgate.netnih.gov | Allows for the efficient elution and separation of a wide range of compounds with varying polarities. |

| Detection | UV detection is standard, typically at wavelengths around 210-220 nm (for the peptide bond) and 254-280 nm (for the aromatic rings). researchgate.net | The aromatic rings in the Z-group and the phenylalanine side chain provide strong UV absorbance for sensitive detection. |

| Purity Analysis | The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate percentage purity. nih.gov | Crucial for quality control and ensuring the reliability of subsequent experiments. |

Mass Spectrometry (MS) for Comprehensive Product Characterization and Mechanistic Insights into this compound Reactions

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for the characterization of this compound derivatives, providing precise molecular weight information and structural details through fragmentation analysis. MS is also instrumental in gaining mechanistic insights into chemical reactions by identifying transient intermediates and final products. acs.orgmdpi.com

In the context of this compound research, MS can confirm the successful synthesis of a target molecule by matching the experimentally observed molecular weight with the calculated theoretical mass. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the deduction of the elemental formula. acs.org Furthermore, by analyzing the products of a reaction, MS helps to elucidate the reaction pathway and identify potential side reactions. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like this compound and its peptide derivatives. nih.gov It generates gas-phase ions directly from a solution with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. nih.govosti.gov The analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uab.edu Adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), can be performed on the molecular ion of this compound to induce fragmentation. uab.edunih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the related compound phenylalanine, major fragmentation pathways include the characteristic loss of water and carbon monoxide (a combined loss of 46 Da) from the protonated molecule to form an immonium ion. nih.gov

Table: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺, m/z 300.12)

| m/z of Fragment | Proposed Structure/Loss | Significance |

|---|---|---|

| 256.13 | [M+H - CO₂]⁺ | Loss of the carboxylic acid group. |

| 192.10 | [M+H - C₇H₇O₂]⁺ | Loss of the benzyloxycarbonyl (Z) group radical. |

| 166.09 | [C₁₀H₁₂NO]⁺ | Phenylalanine immonium ion, from loss of the Z-group. |

| 120.08 | [C₉H₁₀]⁺ | Further fragmentation of the Phe side chain, loss of H₂O + CO from the protonated amino acid portion. nih.gov |

| 108.06 | [C₇H₈O]⁺ | Benzyl alcohol cation from the Z-group. |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the specificity and sensitivity of MS/MS detection. nih.gov This hyphenated technique is indispensable for analyzing complex mixtures containing this compound derivatives, confirming product identity, and sequencing peptides. thermofisher.comsemanticscholar.org

In a typical LC-MS/MS workflow for peptide analysis, a protein is enzymatically digested (e.g., with trypsin) to generate smaller peptides. youtube.com This mixture is then separated by LC, and the eluting peptides are sequentially ionized and analyzed by the mass spectrometer. youtube.com The instrument isolates a specific precursor ion (a peptide containing this compound, for example), fragments it, and then analyzes the resulting product ions. The fragmentation pattern, which typically consists of b- and y-type ions resulting from cleavage along the peptide backbone, allows for the determination of the amino acid sequence. nih.gov

This technique is also highly effective for identifying and confirming the structure of unexpected products, such as those resulting from deamination or other side reactions. The precise mass shift associated with a specific modification, coupled with the fragmentation data, provides definitive evidence for the structural change. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural and Conformational Elucidation of this compound Containing Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of molecules in solution. nih.gov It provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound and its derivatives, NMR is used to confirm the chemical structure, assess purity, and investigate three-dimensional conformations and intermolecular interactions. nih.govscholarsresearchlibrary.com

One-dimensional proton (¹H) NMR is a rapid and powerful method for the initial characterization and purity assessment of this compound. The spectrum provides a unique fingerprint, with distinct signals for the protons of the benzyl group, the phenylalanine side chain, and the backbone. The chemical shift, multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. hmdb.ca

Purity Assessment: Quantitative ¹H NMR (qHNMR) can be used for the highly accurate determination of sample purity. acs.orgacs.org By integrating the area of a characteristic signal from this compound and comparing it to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be calculated. nih.gov This method is non-destructive and provides a direct measure of purity, unlike chromatographic methods which are relative. acs.org

Self-Assembly Mechanisms: ¹H NMR is also a key technique for studying the self-assembly of this compound-containing peptides into higher-order structures. The formation of aggregates or specific folded states is often accompanied by noticeable changes in the NMR spectrum. These can include significant changes in chemical shifts, pronounced line broadening of signals, and the appearance of new signals corresponding to the assembled state. For example, the involvement of amide (N-H) protons in hydrogen bonding during self-assembly into helical or sheet-like structures can be monitored by observing their chemical shifts and their rate of exchange with solvent deuterium. nih.gov

Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Z-group & Phe) | 7.10 - 7.40 | Multiplet |

| Benzylic CH₂ (Z-group) | ~5.10 | Singlet or AB quartet |

| α-CH (Phe) | ~4.70 | Multiplet |

| β-CH₂ (Phe) | ~3.15 | Multiplet |

| N-H (Amide) | Varies (often broad) | Doublet |

| O-H (Carboxylic Acid) | Varies (often very broad) | Singlet |

(Note: Exact chemical shifts can vary depending on the solvent and concentration)

While 1D NMR provides essential structural information, two-dimensional (2D) NMR techniques are required to unravel the complex structures and conformations of larger molecules containing this compound, such as peptides. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. walisongo.ac.id In a COSY spectrum of a this compound derivative, cross-peaks would connect the amide N-H to the α-H, the α-H to the β-protons, and the aromatic protons that are adjacent on the phenyl ring. This allows for the unambiguous assignment of protons within a spin system. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the most powerful NMR tools for determining the three-dimensional conformation of molecules in solution. nih.gov They identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the estimation of interproton distances. These distance restraints are then used to calculate and define the 3D structure of the molecule. nih.gov For peptides containing this compound, NOESY can reveal key interactions, such as those between the Phe side chain and other residues, which define the peptide's fold. researchgate.net ROESY provides similar information but is often preferred for medium-sized molecules where the NOE effect can be close to zero. nih.gov

Table: Comparison of 2D NMR Techniques for this compound Analysis

| Technique | Information Provided | Application for this compound Derivatives |

|---|---|---|

| COSY | Through-bond scalar (J) coupling between protons. walisongo.ac.id | Assigning proton signals within the phenylalanine residue and other amino acids in a peptide chain. |

| NOESY | Through-space correlations for protons < 5 Å apart (for small and large molecules). nih.govuzh.ch | Determining the 3D conformation, identifying folding patterns (e.g., β-turns), and observing intermolecular interactions. researchgate.net |

| ROESY | Through-space correlations, effective for molecules of all sizes, especially intermediate ones. nih.govresearchgate.net | Similar to NOESY, used for conformational analysis when NOESY signals are weak or absent. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Mechanistic Studies of this compound Transformations

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques employed to investigate the mechanisms of chemical transformations involving this compound (N-benzyloxycarbonyl-L-phenylalanine). These methods are particularly effective due to the presence of aromatic chromophores within the this compound molecule: the phenyl ring of the phenylalanine residue and the benzyl group of the benzyloxycarbonyl (Z) protecting group. nih.gov These chromophores absorb and emit light at characteristic wavelengths, and their spectral properties are highly sensitive to their chemical environment. nih.gov Consequently, any chemical modification of this compound, such as the cleavage of the protecting group, peptide bond formation, or side-chain reactions, induces discernible changes in its UV-Vis absorption or fluorescence emission spectra. This sensitivity allows researchers to monitor reactions in real-time, elucidate reaction kinetics, and gain insight into mechanistic pathways. thermofisher.com

The absorption of UV light by this compound in the 230–300 nm range is primarily dictated by the π → π* electronic transitions within its aromatic side-chains. nih.gov The precise wavelength and intensity of maximum absorbance (λmax) are influenced by the electronic environment surrounding these chromophores. For instance, a change in solvent polarity or the formation of a new chemical bond involving the carboxyl or amino group can alter the energy of these transitions, leading to a shift in the absorption spectrum. nih.gov

A significant application of UV-Vis spectroscopy in the context of this compound is monitoring the progress of deprotection reactions. The Z-group is a common amine protecting group in peptide synthesis, and its removal is a critical step. This process can be followed spectrophotometrically by observing the change in absorbance at a specific wavelength. This principle is analogous to the well-established method of monitoring the removal of the fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis, where the cleavage product exhibits strong UV absorbance. tec5usa.com In the case of this compound deprotection (e.g., via hydrogenolysis), the disappearance of the benzyl chromophore from the reactant can be tracked over time. By measuring the decrease in absorbance at a wavelength characteristic of the Z-group, one can determine the reaction rate and investigate the influence of various catalysts or reaction conditions on the mechanism.

The following table illustrates hypothetical data from a kinetic study monitoring the deprotection of this compound by measuring the change in absorbance over time.

| Time (minutes) | Absorbance at 257 nm | Concentration of this compound (mM) |

|---|---|---|

| 0 | 0.850 | 1.00 |

| 10 | 0.680 | 0.80 |

| 20 | 0.544 | 0.64 |

| 30 | 0.435 | 0.51 |

| 60 | 0.248 | 0.29 |

| 90 | 0.141 | 0.17 |

| 120 | 0.080 | 0.09 |

Fluorescence spectroscopy offers a complementary and often more sensitive method for studying this compound transformations. While the intrinsic fluorescence quantum yield of the phenylalanine residue is lower than that of tryptophan or tyrosine, it is still sufficient to serve as a valuable probe of its local environment. nih.gov The fluorescence emission of the phenyl group is responsive to changes in polarity, the formation of hydrogen bonds, and steric hindrance.

During a chemical transformation, such as the coupling of this compound with another amino acid to form a dipeptide, the local environment of the phenylalanine side chain is significantly altered. This change can manifest as a shift in the fluorescence emission maximum (a blue or red shift), a change in fluorescence intensity (enhancement or quenching), or a change in fluorescence lifetime. nih.gov For example, the formation of a peptide bond introduces a new amide linkage and changes the conformational freedom of the molecule, which can be detected through fluorescence. By monitoring these spectral changes, researchers can deduce information about intermolecular and intramolecular interactions that occur during the reaction, providing crucial details about the transition state and reaction mechanism.

The table below summarizes the characteristic spectral properties that could be observed for this compound and a potential transformation product, a dipeptide like Z-Phe-Xxx (where Xxx is another amino acid). The data are based on typical values for phenylalanine derivatives. mdpi.com